molecular formula C19H28N4O5 B8074027 Phe-Leu; piperazine-2,3-dione

Phe-Leu; piperazine-2,3-dione

Cat. No.: B8074027
M. Wt: 392.4 g/mol
InChI Key: SEUPGHXSLWAKHW-QNTKWALQSA-N
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Description

Phe-Leu; piperazine-2,3-dione is a complex organic compound that features both amino acid and piperazine moieties. Compounds like this are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phe-Leu; piperazine-2,3-dione typically involves the coupling of an amino acid derivative with a piperazine derivative. Common synthetic routes may include:

    Peptide Coupling Reactions: Using reagents like carbodiimides (e.g., EDC, DCC) to facilitate the formation of amide bonds.

    Protecting Group Strategies: Employing protecting groups for amino and carboxyl groups to prevent side reactions.

Industrial Production Methods

Industrial production methods would likely involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) or solution-phase synthesis, depending on the specific requirements and scale.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino acid moiety.

    Reduction: Reduction reactions could target the amide bonds or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Including halogenating agents or nucleophiles like amines.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be studied for its interactions with proteins or enzymes, potentially serving as a model compound for understanding peptide interactions.

Medicine

Medically, compounds like this are often investigated for their potential as therapeutic agents, particularly in the fields of oncology, neurology, or infectious diseases.

Industry

In industry, it could be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action for Phe-Leu; piperazine-2,3-dione would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-amino-3-phenylpropanoic acid: A simpler amino acid derivative.

    Piperazine-2,3-dione: A simpler piperazine derivative.

Uniqueness

The uniqueness of Phe-Leu; piperazine-2,3-dione lies in its combined structure, which may confer unique biological activities or chemical properties not seen in simpler analogs.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoic acid;piperazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3.C4H6N2O2/c1-10(2)8-13(15(19)20)17-14(18)12(16)9-11-6-4-3-5-7-11;7-3-4(8)6-2-1-5-3/h3-7,10,12-13H,8-9,16H2,1-2H3,(H,17,18)(H,19,20);1-2H2,(H,5,7)(H,6,8)/t12-,13-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEUPGHXSLWAKHW-QNTKWALQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)N.C1CNC(=O)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)N.C1CNC(=O)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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